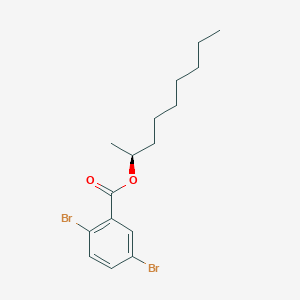
1H-1,3-Benzazaphosphole, 1-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,3-Benzazaphosphole, 1-ethyl- is a heterocyclic compound containing both phosphorus and nitrogen atoms within its five-membered ring structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,3-Benzazaphosphole, 1-ethyl- typically involves the cyclization of 2-aminophenyl (phenyl)phosphine with suitable precursors. One common method includes the use of 2-aminophenyl (phenyl)phosphine as a key intermediate, which is then subjected to cyclization reactions to form the desired heterocyclic structure . The reaction conditions often involve the use of acid catalysts and controlled temperatures to ensure the stability of the phosphorus-nitrogen bond .
Industrial Production Methods: Industrial production methods for 1H-1,3-Benzazaphosphole, 1-ethyl- are still under development due to the compound’s sensitivity to air and moisture. advancements in synthetic methodologies have led to more stable intermediates, such as 2-aminophenyl (phenyl)phosphine, which can be handled more easily in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-1,3-Benzazaphosphole, 1-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the phosphorus or nitrogen atoms act as reactive sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under mild to moderate conditions.
Major Products: The major products formed from these reactions include phosphine oxides, phosphine derivatives, and various substituted azaphospholes .
Applications De Recherche Scientifique
1H-1,3-Benzazaphosphole, 1-ethyl- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1H-1,3-Benzazaphosphole, 1-ethyl- involves its ability to form stable complexes with metal ions and other molecules. The phosphorus and nitrogen atoms within the ring structure act as coordination sites, allowing the compound to interact with various molecular targets. This interaction can lead to changes in the electronic structure of the target molecules, influencing their reactivity and stability .
Comparaison Avec Des Composés Similaires
1H-1,3-Benzazaphosphole: The parent compound without the ethyl group.
1H-1,3-Benzazarsaphole: A similar compound where the phosphorus atom is replaced with arsenic.
1H-1,3-Benzazaphosphole, 1-methyl-: A methyl-substituted derivative.
Uniqueness: 1H-1,3-Benzazaphosphole, 1-ethyl- is unique due to its specific substitution pattern, which can influence its reactivity and stability. The presence of the ethyl group can enhance the compound’s solubility and its ability to interact with other molecules, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
223520-85-2 |
|---|---|
Formule moléculaire |
C9H10NP |
Poids moléculaire |
163.16 g/mol |
Nom IUPAC |
1-ethyl-1,3-benzazaphosphole |
InChI |
InChI=1S/C9H10NP/c1-2-10-7-11-9-6-4-3-5-8(9)10/h3-7H,2H2,1H3 |
Clé InChI |
QAENAOGFWZZXQC-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=PC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


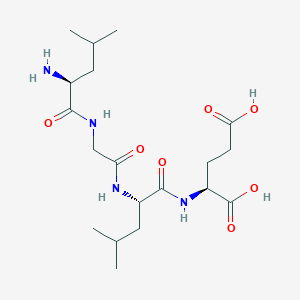

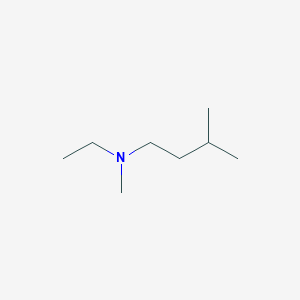
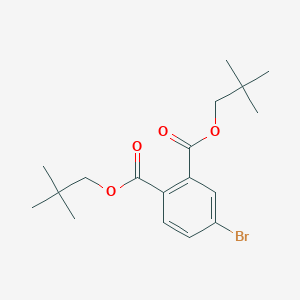
![5,5'-(Naphthalene-2,6-diyl)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine)](/img/structure/B14235047.png)
![Dimethyl [(3S)-5-phenylpent-1-en-3-yl]propanedioate](/img/structure/B14235049.png)
![Benzene, 1-[(3,3-dimethyl-1-butynyl)sulfinyl]-4-methyl-](/img/structure/B14235051.png)
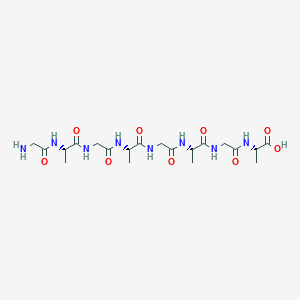
![1H-Pyrrolo[2,1-c][1,4]oxazin-1-one, 6-benzoyl-3,4-dihydro-](/img/structure/B14235058.png)
![5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(2-oxocyclobutyl)pyrimidine-2,4-dione](/img/structure/B14235060.png)
![[3-Methyl-3-(4,8,12-trimethyltrideca-3,7,11-trien-1-yl)oxiran-2-yl]methanol](/img/structure/B14235093.png)

![Methanesulfonamide, N-[2-(1-cyclopenten-1-yl)phenyl]-](/img/structure/B14235116.png)
